molecular formula C15H13N5O2S B2712525 N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide CAS No. 872987-45-6

N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2712525
CAS RN: 872987-45-6
M. Wt: 327.36
InChI Key: CIILRJHCUYOPOI-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Structural Modifications and Stability

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a structurally related compound, has been investigated for its metabolic stability and potency as an inhibitor of PI3Kα and mTOR. Modifications to its structure, such as replacing the benzothiazole ring with various 6,5-heterocycles, have been explored to improve its metabolic stability, leading to the discovery of imidazopyridazine analogs with similar in vitro potency and in vivo efficacy while minimizing metabolic deacetylation (Stec et al., 2011).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, which involve reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. These reactions have led to the formation of various derivatives, including pyridazin-3-one and 2-aminopyridine derivatives, demonstrating the viability and generality of this synthetic approach (Ibrahim & Behbehani, 2014).

Synthesis of Heterocycles for Insecticidal Use

The synthesis of new heterocycles, such as pyrrole, pyridine, and coumarin derivatives, using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor has been explored. These compounds have been tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting their potential use in agricultural research (Fadda et al., 2017).

Discovery of ACAT-1 Inhibitors

Research has led to the discovery of 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This discovery is significant for the potential treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c1-10-8-13(20-22-10)17-14(21)9-23-15-3-2-12(18-19-15)11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIILRJHCUYOPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

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